molecular formula C20H26O3 B132094 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione CAS No. 121021-51-0

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

Cat. No.: B132094
CAS No.: 121021-51-0
M. Wt: 314.4 g/mol
InChI Key: DAXJNUBSBFUTRP-JKNDIDBPSA-N
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Description

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a synthetic steroidal derivative of androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of sex hormones and therapeutic steroids. The compound features a hydroxymethyl (-CH2OH) group at the 6β position of the steroidal backbone. This structural modification distinguishes it from other ADD derivatives and may influence its biological activity, particularly in targeting enzymes such as aromatase or steroid dehydrogenases.

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXJNUBSBFUTRP-JKNDIDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474290
Record name (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121021-51-0
Record name (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Aromatase Inhibition

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione serves as a potent aromatase inhibitor. Aromatase inhibitors are critical in managing estrogen-dependent cancers by reducing estrogen levels in postmenopausal women. Clinical studies have highlighted the efficacy of exemestane in treating metastatic breast cancer that is resistant to conventional anti-estrogen therapies .

Clinical Studies and Efficacy

Clinical trials have demonstrated that exemestane significantly lowers circulating estrogen concentrations and improves outcomes for patients with hormone-sensitive tumors. Its use has been associated with reduced recurrence rates in postmenopausal women undergoing treatment for breast cancer .

Breast Cancer Treatment

A comprehensive study published in the Journal of Steroid Biochemistry reported on the effectiveness of exemestane (and its derivatives) in postmenopausal women with advanced breast cancer. The trial indicated that patients treated with exemestane experienced a significant reduction in tumor size and improved overall survival rates compared to those receiving placebo treatments .

Metabolite Analysis

Research has focused on analyzing metabolites of exemestane and their biological activities. A study detailed the synthesis and stereochemical elucidation of these metabolites, revealing their potential anti-proliferative effects on hormone-dependent breast cancer cell lines. These findings underscore the importance of understanding the metabolic pathways involved in the drug's action .

Data Table: Comparison of Aromatase Inhibitors

Compound NameTypeClinical UseEfficacy Level
ExemestaneSteroidalHormone-dependent breast cancerHigh
AnastrozoleNon-steroidalHormone-dependent breast cancerModerate to High
LetrozoleNon-steroidalHormone-dependent breast cancerHigh

Mechanism of Action

The mechanism of action of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione involves its interaction with the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels is crucial in the treatment of estrogen-receptor positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of ADD derivatives is highly dependent on the position and nature of substituents. Below is a comparative analysis of 6β-hydroxymethyl-ADD and its analogs:

Table 1: Comparative Analysis of ADD Derivatives
Compound Name Substituent(s) Position Key Biological Activity Source/Application
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione -CH2OH C6β Potential aromatase inhibition (inferred) Synthetic derivative (theoretical)
Exemestane (6-Methylidene-ADD) =CH2 (methylidene) C6 Aromatase inhibition (IC50 ~1 nM) Breast cancer therapy
6α-(Methoxymethyl)-ADD -CH2OCH3 C6α Aromatase inhibition (nanomolar IC50) Next-generation AI development
11α-Hydroxy-ADD -OH C11α Anti-osteoporosis agent precursor Biocatalysis (Aspergillus spp.)
7α/7β-Hydroxy-ADD -OH C7α/C7β Metabolic intermediates Fungal biotransformation
15α-Hydroxy-ADD -OH C15α Undefined activity Curvularia lunata biotransformation

Key Research Findings

C6 Substitutions and Aromatase Inhibition Exemestane (6-methylidene-ADD) is a clinically approved aromatase inhibitor (AI) with an IC50 in the nanomolar range. X-ray crystallography reveals that its C6 methylidene group occupies the enzyme’s access channel, enhancing binding affinity . 6α-Methoxymethyl-ADD derivatives demonstrate even greater potency (EC50 <1 nM in MCF-7 cells) due to optimized steric interactions in the aromatase active site .

Hydroxylation Patterns and Therapeutic Applications

  • 11α-Hydroxy-ADD is a precursor for anti-osteoporosis drugs, produced via fungal biotransformation (e.g., Aspergillus brasiliensis) .
  • 7α/7β-Hydroxy-ADD metabolites are associated with side-chain degradation pathways in steroid biosynthesis but lack direct therapeutic use .

Biotransformation Efficiency

  • Microbial strains like Curvularia lunata and Aspergillus brasiliensis selectively hydroxylate ADD at positions C11α, C12β, or C15α, highlighting the challenge of achieving site-specific modifications .

Stereochemical and Substitution Effects

  • C6α vs. C6β Orientation : The α/β configuration of C6 substituents critically impacts enzyme interactions. For example, 6α-methoxymethyl-ADD shows stronger aromatase inhibition than β-oriented analogs due to better alignment with the enzyme’s hydrophobic pocket .
  • Hydroxymethyl vs. Methylidene: The hydroxymethyl group introduces polarity, which may reduce membrane permeability compared to exemestane’s nonpolar methylidene group but could improve solubility for certain formulations.

Biological Activity

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione, also known by its CAS number 121021-51-0, is a synthetic steroid compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H26O3
  • Molecular Weight : 318.42 g/mol
  • Structure : The compound features a steroid backbone with hydroxymethyl and diene functionalities that contribute to its biological properties.

The primary biological activity of this compound is linked to its role as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can be beneficial in treating estrogen-sensitive conditions such as certain types of breast cancer.

Inhibition of Aromatase

Research indicates that this compound effectively inhibits aromatase activity, leading to decreased estrogen levels in the body. This mechanism is particularly useful in postmenopausal women undergoing treatment for hormone-receptor-positive breast cancer.

Biological Activity Data

Study Findings Reference
Clinical TrialsDemonstrated significant reduction in estrogen levels and tumor growth inhibition in breast cancer patients.
In Vitro StudiesShowed effective inhibition of aromatase enzyme with IC50 values indicating potent activity.
PharmacokineticsExhibited favorable absorption and metabolism profiles in human subjects.

Case Studies

  • Aromatase Inhibition in Breast Cancer
    • A clinical study involving postmenopausal women treated with this compound showed a marked decrease in serum estradiol levels and improved clinical outcomes compared to control groups. The study highlighted the compound's efficacy in managing advanced breast cancer resistant to other therapies.
  • Metabolism and Excretion
    • Research focusing on the metabolic pathways of this compound revealed that it undergoes extensive hepatic metabolism, resulting in several metabolites that retain some degree of biological activity. Understanding these metabolites is crucial for assessing the drug's overall efficacy and safety profile.

Pharmacological Applications

The compound is primarily used in:

  • Cancer Therapy : As an aromatase inhibitor for treating hormone-sensitive breast cancers.
  • Research : Investigating steroidal compounds' effects on hormone regulation and cancer biology.

Preparation Methods

Dehydrogenation Using 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)

The dehydrogenation of 6-methylene-4-androsten-3,17-dione (6-methylene-AD) using DDQ represents a classical approach. In this method, 6-methylene-AD is refluxed in dioxane with DDQ for 15 hours, achieving a yield of 50.3%. The reaction mechanism involves the abstraction of hydrogen atoms from the C1 and C2 positions, forming the 1,4-diene structure. Aromatic carboxylic acids, such as p-toluenesulfonic acid, are occasionally added to enhance reaction efficiency, increasing yields to 50.7% under optimized conditions.

Reaction Conditions:

ParameterValue
SolventDioxane
CatalystDDQ (1.2 equiv)
TemperatureReflux (101°C)
Time15 hours
Yield50.3–50.7%

Despite moderate yields, this method requires prolonged reaction times and generates stoichiometric amounts of toxic byproducts, limiting its industrial scalability.

Selenium Dioxide-Mediated Dehydrogenation

An alternative route employs selenium dioxide (SeO₂) in tert-butyl alcohol. Heating 6-methylene-AD with SeO₂ at reflux for 30 hours yields 40.2% of 6-hydroxymethyl-ADD. Selenium dioxide acts as a stoichiometric oxidant, facilitating the 1,2-dehydrogenation via a radical intermediate.

Key Challenges:

  • Toxicity: Selenium compounds pose significant environmental and handling risks.

  • Byproduct Formation: Selenious acid and other residues complicate purification.

This method’s suboptimal yield and hazardous reagents have led to its gradual replacement by catalytic approaches.

Bromination-Dehydrobromination Sequence

A multistep bromination-dehydrobromination strategy involves:

  • Bromination: Treating 6-methylene-AD with bromine in dichloromethane at 0–10°C to form a tribromo intermediate.

  • Debromination: Reacting the intermediate with potassium iodide in acetone to yield 2-bromo-6-methylene-AD.

  • Dehydrobromination: Heating the brominated derivative in dimethylformamide (DMF) with potassium tert-butoxide at 120°C for 2.5 hours.

Overall Yield: 40.1%.
Advantages: Avoids stoichiometric oxidants like DDQ or SeO₂.
Drawbacks: Low yield and complexity of handling brominated intermediates.

Biotechnological Production

Microbial Δ¹-Dehydrogenation Using Arthrobacter simplex

Recent advances leverage microbial catalysts for stereoselective dehydrogenation. Arthrobacter simplex strain DSM 20517 efficiently converts 6-hydroxymethyl-4-androsten-3,17-dione (6-hydroxymethyl-AD) to 6-hydroxymethyl-ADD via Δ¹-dehydrogenation.

Fermentation Protocol:

  • Culture Preparation: Inoculate A. simplex in a medium containing glucose, yeast extract, and mineral salts.

  • Induction Phase: Add 6-hydroxymethyl-AD (0.5 g/L) after 24–26 hours of growth to induce steroid dehydrogenase activity.

  • Bioconversion: Incubate at 35°C with aeration (960 dm³/hr) for 48–72 hours.

Performance Metrics:

ParameterValue
Substrate Loading0.5 g/L
Conversion Rate>95%
Isolation Yield92%
Purity98% (HPLC)

This method eliminates toxic solvents and achieves high yields, making it industrially viable.

Comparison of Chemical vs. Biotechnological Methods

CriteriaChemical SynthesisBioconversion
Yield40–50%92%
Solvent UseDioxane, DMFAqueous medium
Reaction Time15–30 hours48–72 hours
Environmental ImpactHigh (toxic byproducts)Low (green chemistry)
ScalabilityLimitedHigh

Bioconversion outperforms chemical methods in yield and sustainability, though longer fermentation times remain a constraint.

Emerging Methodologies

Hybrid Chemoenzymatic Approaches

Combining chemical synthesis with enzymatic steps offers a promising avenue. For example, chemical bromination followed by enzymatic debromination could reduce reliance on harsh reagents. Preliminary studies report yields of 55–60% using Rhodococcus spp. for debromination.

Solid-Phase Catalysis

Immobilizing A. simplex cells on alginate beads enhances reusability, enabling five consecutive bioconversion cycles with <10% activity loss. This innovation reduces production costs by minimizing biocatalyst replenishment.

Industrial-Scale Production Challenges

Substrate Solubility

6-Hydroxymethyl-AD’s low aqueous solubility (0.2 mg/mL at 25°C) necessitates solvent systems like toluene-water emulsions, complicating downstream processing.

Byproduct Inhibition

Accumulation of 17-ketosteroids during fermentation inhibits A. simplex activity. Continuous product removal via adsorption resins mitigates this issue, improving conversion rates by 20% .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 6β-hydroxymethylandrosta-1,4-diene-3,17-dione in biological matrices?

Answer: Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are the gold standards for identification and quantification. For biological samples (e.g., animal tissues), LC-MS with electrospray ionization (ESI) in positive ion mode is preferred due to its sensitivity in detecting steroid metabolites at trace levels . For structural confirmation, 1^1H-NMR and 13^13C-NMR are critical, particularly for distinguishing stereoisomers like 6β-hydroxymethyl derivatives from other hydroxylated analogs . Method validation should include spike-and-recovery experiments to account for matrix effects.

Q. What safety protocols are essential for handling 6β-hydroxymethylandrosta-1,4-diene-3,17-dione in laboratory settings?

Answer:

  • Ventilation: Use fume hoods for weighing and handling powdered forms to prevent inhalation of dust .
  • Storage: Store in sealed containers at 2–8°C to avoid degradation .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised during fire emergencies due to potential toxic combustion byproducts .
  • Spill Management: Collect contaminated material in labeled hazardous waste containers and avoid flushing into water systems .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in residue analysis data for 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its precursors?

Answer: Contradictions often arise from substrate specificity (e.g., ADD vs. AED) and sampling methods. To address this:

  • Substrate Controls: Include parallel experiments with androsta-1,4-diene-3,17-dione (ADD) and androsta-4-ene-3,17-dione (AED) to compare metabolic pathways .
  • Sampling Optimization: Use longitudinal sampling (multiple time points) to track metabolite interconversion (e.g., α-boldenone ↔ β-boldenone) .
  • Statistical Modeling: Apply multivariate analysis (e.g., PCA) to isolate variables like pH, temperature, and enzymatic activity influencing residue stability .

Q. What methodologies are effective for studying the biotransformation of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione by fungal strains?

Answer:

  • Strain Selection: Use Aspergillus brasiliensis for hydroxylation at C11α and C12β, as demonstrated via 5-day fermentation in YM broth supplemented with 0.1% substrate .
  • Metabolite Isolation: Extract metabolites using ethyl acetate, followed by silica gel chromatography. Structural elucidation requires combined EI-MS and 1^1H/13^13C-NMR .
  • Enzyme Engineering: Optimize 3-ketosteroid-Δ1-dehydrogenase (KsdD) activity via site-directed mutagenesis (e.g., F359L mutation) to enhance substrate conversion rates .

Q. How do structural modifications at C6 and C1 positions influence the inhibitory activity of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione?

Answer:

  • C6 Modifications: Introducing a 6-methylene group increases hydrophobicity and resonance energy, enhancing aromatase inhibition (IC50_{50} reduction by ~40%) .
  • C1 Unsaturation: Adding a C1=C2 bond may reduce inhibition due to steric hindrance, as observed in 4-OH/4-OAc derivatives .
  • Methodology: Use Hückel molecular orbital (HMO) calculations to predict electronic effects and validate with in vitro aromatase inhibition assays .

Q. What regulatory considerations apply to the use of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione in preclinical studies?

Answer:

  • Controlled Substance Status: In the U.S., analogs like 6-bromo-androsta-1,4-diene-3,17-dione are classified as Schedule III under the Designer Anabolic Steroid Control Act (DASCA) .
  • Documentation: Maintain detailed records of synthesis pathways and analytical data to demonstrate compliance with 21 CFR 1300.01 .

Q. How can crystallographic data improve the design of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione derivatives?

Answer:

  • X-ray Diffraction: Resolve crystal structures (e.g., C21H28O4·H2O) to analyze chair conformations of cyclohexane rings and hydrogen-bonding networks (O—H⋯O, C—H⋯O) .
  • Structure-Activity Relationships (SAR): Use Mercury software to model substituent effects on binding affinity to steroid receptors .

Methodological Resources

Q. Table 1: Key Enzymes and Substrates in Steroid Biotransformation

EnzymeEC NumberSubstrateProductReference
3-Ketosteroid 9α-Monooxygenase1.14.15.30Androsta-1,4-diene-3,17-dione9α-Hydroxyandrosta-1,4-diene-3,17-dione
3-Ketosteroid-Δ1-Dehydrogenase1.3.99.4Androst-4-ene-3,17-dione (AD)Androsta-1,4-diene-3,17-dione (ADD)

Q. Table 2: Common Metabolites of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

MetaboliteBiocatalystAnalytical MethodReference
11α-Hydroxy derivativeAspergillus brasiliensis1^1H-NMR, EI-MS
17β-Hydroxyandrosta-1,4-dien-3-oneFungal fermentationLC-MS/MS

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